molecular formula C17H21N3O5S2 B7702692 N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-(4-sulfamoylphenyl)glycinamide

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-(4-sulfamoylphenyl)glycinamide

Cat. No.: B7702692
M. Wt: 411.5 g/mol
InChI Key: QKUJMOCHXKOFFL-UHFFFAOYSA-N
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Description

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-(4-sulfamoylphenyl)glycinamide is a complex organic compound with a unique structure that combines sulfonyl, phenylethyl, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-(4-sulfamoylphenyl)glycinamide typically involves multiple steps, including the introduction of the sulfonyl and sulfamoyl groups, as well as the formation of the glycinamide backbone. Common reagents used in these reactions include sulfonyl chlorides, amines, and glycine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-(4-sulfamoylphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-(4-sulfamoylphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-(4-sulfamoylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and sulfamoyl derivatives, such as:

  • N-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
  • N-(4-sulfamoylphenyl)glycinamide

Uniqueness

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-(4-sulfamoylphenyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[methylsulfonyl(2-phenylethyl)amino]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-26(22,23)20(12-11-14-5-3-2-4-6-14)13-17(21)19-15-7-9-16(10-8-15)27(18,24)25/h2-10H,11-13H2,1H3,(H,19,21)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUJMOCHXKOFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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